molecular formula C22H23NO4 B13370057 5-(4-tert-butylphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13370057
M. Wt: 365.4 g/mol
InChI Key: JEVIFGQVLRIHGD-ZPHPHTNESA-N
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Description

5-(4-tert-butylphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a hydroxy group, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common approach is to start with the preparation of the tert-butylphenyl and methoxybenzoyl intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous production of the compound under controlled conditions, reducing the need for batch processing and improving overall yield.

Chemical Reactions Analysis

Types of Reactions: 5-(4-tert-butylphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve the use of solvents and catalysts to facilitate the reaction.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

5-(4-tert-butylphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(4Z)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO4/c1-22(2,3)15-10-8-13(9-11-15)18-17(20(25)21(26)23-18)19(24)14-6-5-7-16(12-14)27-4/h5-12,18,24H,1-4H3,(H,23,26)/b19-17-

InChI Key

JEVIFGQVLRIHGD-ZPHPHTNESA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C(=O)N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2

Origin of Product

United States

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